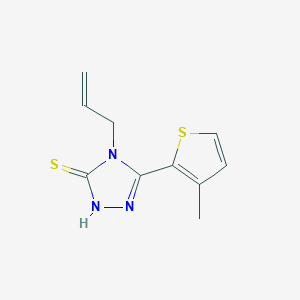![molecular formula C18H18ClN3O2S B456228 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456228.png)
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the cyclopropyl and chlorophenyl intermediates, which are then coupled under specific reaction conditions to form the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and chlorophenyl groups play a crucial role in binding to these targets, while the hydrazinecarbothioamide moiety may participate in further chemical interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with cyclopropyl and chlorophenyl groups but different functional groups attached. For example:
2-(4-{[2-(2-Chlorophenyl)cyclopropyl]carbonyl}-1-piperazinyl)-N,N-diethylacetamide: This compound has a similar cyclopropyl and chlorophenyl structure but differs in its functional groups.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities. The uniqueness of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18ClN3O2S |
|---|---|
Molekulargewicht |
375.9g/mol |
IUPAC-Name |
1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H18ClN3O2S/c1-24-14-4-2-3-13(9-14)20-18(25)22-21-17(23)16-10-15(16)11-5-7-12(19)8-6-11/h2-9,15-16H,10H2,1H3,(H,21,23)(H2,20,22,25) |
InChI-Schlüssel |
DBNRKLFOWDFFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456145.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B456146.png)

![Methyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456151.png)
![5,7-Bis(difluoromethyl)-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B456152.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B456154.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456157.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456159.png)
![N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETAMIDE](/img/structure/B456160.png)
![2-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456162.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-{3-(4-chlorophenoxy)-5-nitrophenyl}acrylamide](/img/structure/B456164.png)
![3-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456166.png)
![N-[3-(AMINOCARBONYL)-5-ISOPROPYL-2-THIENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B456167.png)
![METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456168.png)
